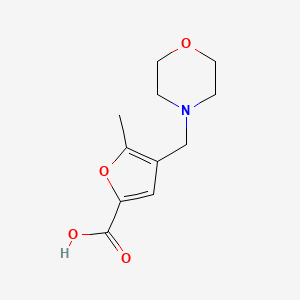

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-9(6-10(16-8)11(13)14)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGQPTJGYVABKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative as a starting material, which undergoes a nucleophilic substitution reaction with morpholine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the furan ring or the morpholine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of furan-based carboxylic acids have been synthesized and tested for their cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structure-activity relationship (SAR) studies suggest that modifications to the furan ring can enhance potency and selectivity towards cancer cells.

Table 1: Anticancer Activity of Furan Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Apoptosis induction |

| Compound B | MCF-7 | 8.3 | Cell cycle arrest |

| This compound | A549 | 10.0 | ROS generation |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of morpholine-containing compounds. Studies have shown that these compounds can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The morpholine group is believed to enhance the solubility and bioavailability of the compounds, making them suitable candidates for drug development targeting neurological disorders.

Polymer Science Applications

Polymerization Potential

this compound serves as a valuable monomer for synthesizing novel polymers. The furan ring allows for various polymerization techniques, including radical and step-growth polymerization, leading to materials with unique properties such as biodegradability and thermal stability.

Table 2: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyethylene Furanoate (PEF) | This compound | Biodegradable, high thermal stability |

| Polyamides | Furan-based monomers | Enhanced mechanical strength |

Biodegradable Plastics

The incorporation of furan derivatives into polymer matrices has been extensively studied for creating biodegradable plastics. These materials are increasingly important in reducing environmental impact and promoting sustainability in packaging applications.

Case Studies

Case Study 1: Anticancer Screening

A recent study screened a series of furan derivatives, including this compound, against various cancer cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies due to its favorable IC50 values and mechanisms involving apoptosis.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of polyesters using this compound as a monomer. The resulting polymers exhibited enhanced thermal properties compared to conventional polyesters, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-carboxylic acid derivatives are a versatile class of compounds with diverse pharmacological applications. Below, 5-methyl-4-(morpholinomethyl)furan-2-carboxylic acid is compared to structurally analogous compounds based on substituents, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations:

- Morpholine vs. Other Substituents: Morpholinomethyl derivatives exhibit balanced solubility due to morpholine's dual hydrogen-bonding capacity (O and N atoms). This contrasts with pyrrolidine-sulfonyl groups (electron-withdrawing) or hydroxymethyl groups (polar but less stable) .

- Substituent Position: Methyl/ethyl groups at the 5-position influence steric bulk and lipophilicity.

- Electron-Deficient Groups: Nitro-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid) show enhanced antimycobacterial activity, likely due to improved target binding (e.g., MbtI enzyme inhibition) .

Biological Activity

5-Methyl-4-(morpholinomethyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a carboxylic acid functional group, and a morpholinomethyl substituent, which contribute to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity.

- Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial effects against certain pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer metabolism or microbial growth.

- Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Studies

A notable study evaluated the anticancer potential of this compound against human ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This suggests moderate efficacy as an anticancer agent.

Enzyme Interaction Studies

Another investigation focused on the compound's interaction with Polo-like kinase 1 (Plk1), a critical target in cancer therapy. The study found that this compound exhibited an affinity for Plk1 with an IC50 value of approximately 12 µM, indicating potential as a selective inhibitor.

Antimicrobial Activity

Research assessing the antimicrobial properties revealed that the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting that it could serve as a lead compound for developing new antimicrobial agents.

Data Summary

Q & A

Q. How can researchers optimize the synthesis of 5-methyl-4-(morpholinomethyl)furan-2-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction parameters such as molar ratios (e.g., morpholine-to-furan derivative ratio), temperature (40–80°C for nucleophilic substitution), and reaction time (12–24 hours). Catalysts like copper salts or bases (e.g., K₂CO₃) may enhance the alkylation of the furan ring with morpholine . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol or acetone) is recommended to isolate high-purity products . Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., morpholinomethyl at C4, methyl at C5) and confirms ring functionalization.

- FT-IR: Detects carboxylic acid (1700–1750 cm⁻¹) and morpholine N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (225.24 g/mol) and fragmentation patterns .

- X-ray Diffraction: Resolves crystal structure and intermolecular interactions, critical for understanding reactivity .

Q. Which methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-UV/Vis: Use a C18 column with mobile phase (acetonitrile:water + 0.1% formic acid) for separation; detect at λ = 210–260 nm (carboxylic acid absorption) .

- LC-MS/MS: Enables trace quantification in biological matrices (e.g., enzyme assays) with MRM transitions .

- Titration: Acid-base titration with NaOH (phenolphthalein indicator) for bulk purity assessment .

Q. What preliminary assays can evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 50–200 µg/mL test concentrations .

- Enzyme Inhibition: Test inhibition of acetylcholinesterase or cyclooxygenase-2 (COX-2) via colorimetric assays (e.g., Ellman’s reagent) .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the morpholinomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The morpholine moiety acts as an electron-donating group via its lone pair on nitrogen, enhancing the electrophilicity of adjacent carbons. This facilitates SN2 reactions at the methylene bridge (C4). For example, alkylation with iodomethane in DMF at 60°C may yield quaternary ammonium derivatives. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Model interactions with enzymes (e.g., COX-2) using PDB structures (e.g., 5KIR). Focus on hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- MD Simulations (GROMACS): Simulate binding stability over 100 ns to evaluate conformational changes .

Q. How can regioselectivity challenges in modifying the furan ring be addressed?

Methodological Answer:

- Directing Groups: Use protecting groups (e.g., tert-butyl ester for the carboxylic acid) to direct electrophilic substitution to C3 or C5 .

- Metal Catalysis: Pd-catalyzed C-H activation (e.g., with directing groups like pyridine) enables functionalization at meta positions .

- Steric Effects: Bulkier reagents (e.g., tert-butyl halides) favor substitution at less hindered positions .

Q. What experimental approaches resolve contradictions in reported bioactivity data for morpholine-containing furan derivatives?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations (1–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Off-Target Screening: Use proteome profiling (e.g., kinase panels) to identify non-specific interactions .

- Meta-Analysis: Compare data across structurally analogous compounds (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid) to isolate substituent effects .

Q. How do solvent polarity and pH affect the stability of this compound?

Methodological Answer:

- Stability Studies: Monitor degradation via HPLC in buffers (pH 3–11) at 25–40°C. Acidic conditions (pH < 4) may protonate the morpholine, reducing solubility .

- Kinetic Modeling: Fit degradation data to first-order kinetics to calculate half-lives .

- Co-solvents: Use DMSO or PEG-400 to enhance aqueous stability .

Q. What strategies validate the compound’s mechanism of action in enzymatic systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) between the compound and purified enzymes .

- Site-Directed Mutagenesis: Engineer enzyme mutants (e.g., COX-2 R120A) to disrupt binding and confirm interaction sites .

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to track metabolic incorporation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.